molecular formula C20H25BrClNO11 B13726846 5-Bromo-4-chloro-3-indolyl-|A-D-cellobioside

5-Bromo-4-chloro-3-indolyl-|A-D-cellobioside

Cat. No.: B13726846
M. Wt: 570.8 g/mol
InChI Key: TXCDHJGGJYHESA-GVPNRKLTSA-N
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Description

5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is a synthetic organic compound widely used in biochemical research. It is a derivative of indole, a heterocyclic aromatic organic compound, and is often employed as a chromogenic substrate in various assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl-α-D-cellobioside typically involves the glycosylation of 5-Bromo-4-chloro-3-indolyl with α-D-cellobioside. This reaction is usually carried out under mild acidic conditions to facilitate the formation of the glycosidic bond. The reaction may involve the use of catalysts such as silver triflate or other Lewis acids to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of 5-Bromo-4-chloro-3-indolyl-α-D-cellobioside follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl-α-D-cellobioside undergoes various chemical reactions, including:

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield 5-Bromo-4-chloro-3-indolyl and α-D-cellobioside.

    Oxidation: The indole moiety can undergo oxidation to form various oxidized derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucosidase).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Hydrolysis: 5-Bromo-4-chloro-3-indolyl and α-D-cellobioside.

    Oxidation: Various oxidized indole derivatives.

    Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is extensively used in scientific research, particularly in the following fields:

    Chemistry: As a chromogenic substrate in various assays to detect enzyme activity.

    Biology: Used in histochemical studies to visualize enzyme activity in tissues.

    Medicine: Employed in diagnostic assays to detect specific enzymes in clinical samples.

    Industry: Utilized in the development of biosensors and other analytical devices.

Mechanism of Action

The compound acts as a substrate for specific enzymes, such as β-glucosidase. Upon enzymatic cleavage of the glycosidic bond, 5-Bromo-4-chloro-3-indolyl is released, which then undergoes further reactions to produce a colored product. This color change is used as an indicator of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal): Used as a substrate for β-galactosidase.

    5-Bromo-4-chloro-3-indolyl-α-D-mannopyranoside: Used in similar applications but with different enzyme specificity.

Uniqueness

5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is unique due to its specific substrate properties for β-glucosidase, making it particularly useful in assays where this enzyme’s activity needs to be detected and quantified.

Properties

Molecular Formula

C20H25BrClNO11

Molecular Weight

570.8 g/mol

IUPAC Name

(2S,4R,5S)-2-[(3S,4S,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9?,10?,13-,14-,15+,16?,17?,18-,19-,20+/m1/s1

InChI Key

TXCDHJGGJYHESA-GVPNRKLTSA-N

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3C([C@@H]([C@@H](C(O3)CO)O[C@H]4C([C@@H]([C@@H](C(O4)CO)O)O)O)O)O)Cl)Br

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br

Origin of Product

United States

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